![molecular formula C13H10ClNOS B4723043 7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B4723043.png)
7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
Overview
Description
7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one, also known as CP-55,940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis, and has been shown to interact with the same cannabinoid receptors in the brain and body.
Mechanism of Action
7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one acts by binding to cannabinoid receptors in the brain and body, specifically the CB1 and CB2 receptors. This binding triggers a cascade of signaling events that can modulate various physiological processes, including pain perception, inflammation, and appetite regulation.
Biochemical and Physiological Effects:
7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has been shown to have a number of biochemical and physiological effects, including the modulation of pain perception, the reduction of inflammation, and the regulation of appetite. This compound has also been shown to affect the release of neurotransmitters in the brain, including dopamine and serotonin, which can have a significant impact on mood and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one in lab experiments is its ability to selectively activate cannabinoid receptors, allowing researchers to study the specific effects of these receptors on various physiological processes. However, one of the limitations of using this compound is its potential for non-specific binding, which can lead to false positive results.
Future Directions
There are a number of potential future directions for research on 7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one, including the development of more selective compounds that can target specific cannabinoid receptors, the investigation of its potential for the treatment of various neurological and psychiatric disorders, and the exploration of its potential as an analgesic in cancer patients. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in clinical settings.
Scientific Research Applications
7-(4-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Research studies have shown that this compound can activate cannabinoid receptors in the brain and body, leading to the modulation of pain signals and the reduction of pain perception.
properties
IUPAC Name |
7-(4-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNOS/c14-9-3-1-8(2-4-9)10-7-12(16)15-11-5-6-17-13(10)11/h1-6,10H,7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAWZMIMTDYBSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CS2)NC1=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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